molecular formula C10H7NOS B1367665 5-Phenyl-1,3-thiazole-2-carbaldehyde CAS No. 862494-59-5

5-Phenyl-1,3-thiazole-2-carbaldehyde

Cat. No. B1367665
CAS RN: 862494-59-5
M. Wt: 189.24 g/mol
InChI Key: KOEXIFWBDMYROV-UHFFFAOYSA-N
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Description

5-Phenyl-1,3-thiazole-2-carbaldehyde is a thiazole aldehyde derivative . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular formula of 5-Phenyl-1,3-thiazole-2-carbaldehyde is C10H7NOS .


Synthesis Analysis

Thiazoles undergo various synthetic pathways . For instance, 2-Thiazolecarboxaldehyde, a similar compound, undergoes the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .


Molecular Structure Analysis

The molecular weight of 5-Phenyl-1,3-thiazole-2-carbaldehyde is 189.24 g/mol . The InChI code is 1S/C10H7NOS/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H .


Chemical Reactions Analysis

Thiazole derivatives have shown notable pharmacological actions . They are used to obtain free carbene particles and complexed with transition metals .


Physical And Chemical Properties Analysis

5-Phenyl-1,3-thiazole-2-carbaldehyde is a powder . It has a molecular weight of 189.24 g/mol . The InChI code is 1S/C10H7NOS/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H .

Scientific Research Applications

Antimycobacterial Activity

Compounds derived from 5-Phenyl-1,3-thiazole-2-carbaldehyde have shown promising results in inhibiting the growth of mycobacteria, which is significant for the treatment of multi-drug resistant tuberculosis. Specific derivatives exhibited inhibitory activity at low concentrations, indicating potential as lead compounds in this field .

Antinociceptive and Anti-inflammatory Activity

The compound may be used in the synthesis of benzothiazine N-acylhydrazones, which have potential antinociceptive (pain-relieving) and anti-inflammatory activities. This suggests its role in developing new therapeutic agents for pain and inflammation management .

Antifungal Applications

Thiazole derivatives, including those related to 5-Phenyl-1,3-thiazole-2-carbaldehyde, are utilized in antifungal medications like abafungin. These are primarily used topically to treat skin infections caused by various fungi, highlighting its importance in dermatological treatments .

Synthesis of Indole Derivatives

Indole derivatives synthesized using compounds similar to 5-Phenyl-1,3-thiazole-2-carbaldehyde have been investigated for their antiviral activity against a broad range of RNA and DNA viruses. This indicates its potential use in antiviral drug development .

Safety And Hazards

Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Thiazoles are a significant potential class of compounds in the chemical world, showing notable pharmacological actions . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for thiazole derivatives .

properties

IUPAC Name

5-phenyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEXIFWBDMYROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,3-thiazole-2-carbaldehyde

CAS RN

862494-59-5
Record name 5-phenyl-1,3-thiazole-2-carbaldehyde
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